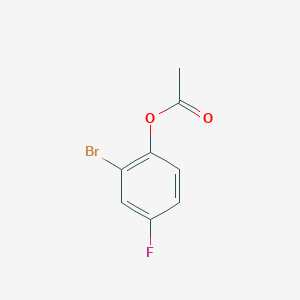

![molecular formula C12H16FNO B1598277 [1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol CAS No. 864415-55-4](/img/structure/B1598277.png)

[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol

Vue d'ensemble

Description

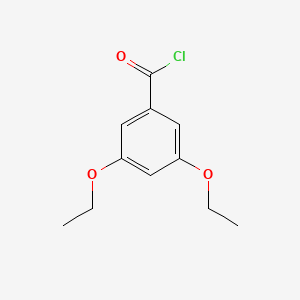

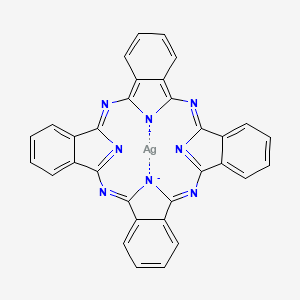

“[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C12H16FNO . It has a molecular weight of 209.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 . This indicates that the compound contains a fluorobenzyl group attached to a pyrrolidin-2-yl methanol group.Physical And Chemical Properties Analysis

“[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol” is a liquid at room temperature . It has a predicted boiling point of 299.2° C at 760 mmHg and a predicted density of 1.2 g/mL . The predicted refractive index is n 20D 1.55 .Applications De Recherche Scientifique

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol has been identified as a reliable chemical marker for assessing the condition of solid insulation in power transformers. Its presence in transformer oil, detected via analytical methods such as headspace gas chromatography, correlates with the degradation of cellulosic insulation, making it valuable for monitoring transformer health. This application leverages methanol's stability and its relationship with the degradation processes of insulating paper in transformers, showing promise for routine use by utilities in the future (Jalbert et al., 2019).

Hydrogen Production from Methanol Thermochemical Conversion

Methanol serves as an efficient source for hydrogen production, essential for developing a hydrogen-methanol economy. This review highlights advancements in methanol steam reforming, partial oxidation, and other conversion methods, emphasizing catalyst development and reactor technologies. Innovations in catalysts, such as copper-based and palladium-zinc alloy catalysts, and reactor designs, including membrane and Swiss-roll reactors, aim to enhance the efficiency of hydrogen production from methanol, demonstrating its potential as a sustainable energy carrier (García et al., 2021).

Methanol in Environmental and Atmospheric Chemistry

Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound. Its bi-directional exchange between terrestrial ecosystems and the atmosphere, involving both emission and deposition processes, influences atmospheric chemistry. Methanol's exchange dynamics, driven by plant growth and environmental factors, underscore its importance in global methanol budgets and its impact on atmospheric processes (Wohlfahrt et al., 2015).

Methanol as a Feedstock in Catalysis and Chemical Synthesis

The versatility of methanol extends to its use as a feedstock in various catalytic processes, including the synthesis of olefins and other valuable chemicals. Methanol's reactivity under different catalytic conditions enables the production of a wide range of compounds, highlighting its utility in chemical manufacturing and industrial applications. Recent developments in catalyst design and reaction mechanisms further enhance the efficiency and selectivity of methanol-based processes (Khadzhiev et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRVSNDRVLFXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396764 | |

| Record name | [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864415-55-4 | |

| Record name | [1-(4-fluorobenzyl)pyrrolidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

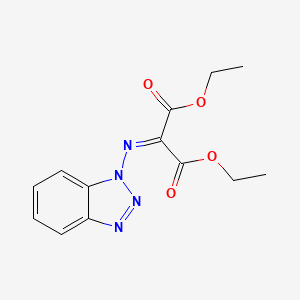

![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)

![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)